
N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine
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Overview
Description
N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Substitution Reactions: The introduction of bromine and fluorine atoms to the phenyl rings can be achieved through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using fluorine gas or other fluorinating agents like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine typically involves multi-step reactions that yield various derivatives with diverse biological properties. The molecular structure can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. The presence of bromine and fluorine substituents enhances the compound's pharmacological profile by influencing its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain derivatives have been compared to standard antimicrobial agents like norfloxacin and fluconazole, highlighting their potential as effective alternatives in treating infections caused by resistant microbial strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In these studies, specific derivatives exhibited significant antiproliferative effects comparable to established chemotherapeutic agents such as 5-fluorouracil. Molecular docking studies have suggested favorable binding interactions with cancer-related targets, indicating a mechanism of action that warrants further investigation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study synthesized a series of thiazole derivatives, including this compound, which were tested for antimicrobial activity. The results indicated several compounds with MIC values comparable to standard drugs, showcasing their potential in clinical applications .
- Anticancer Screening : Another research effort focused on the anticancer activity of thiazole derivatives against MCF7 cells. Among the tested compounds, some demonstrated IC50 values in the low micromolar range, suggesting robust anticancer activity .
- Molecular Docking Studies : Computational studies using molecular docking have revealed that the synthesized compounds possess good binding affinities to target proteins associated with cancer progression. This computational approach aids in predicting the pharmacokinetic properties and therapeutic efficacy of these compounds .
Comparative Data Table
Compound | Activity Type | Standard Comparison | IC50/MIC Values |
---|---|---|---|
This compound | Antimicrobial | Norfloxacin | Varies (low µM) |
This compound | Anticancer | 5-Fluorouracil | Varies (low µM) |
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-4-(4-fluorophenyl)-2-thiazolamine
- N-(4-Bromophenyl)-4-(4-chlorophenyl)-2-thiazolamine
- N-(4-Bromophenyl)-4-(4-methylphenyl)-2-thiazolamine
Uniqueness
N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications compared to similar compounds.
Biological Activity
N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring substituted with bromine and fluorine atoms on the phenyl rings. The synthesis typically involves the Hantzsch thiazole synthesis method, where α-haloketones react with thioamides under basic conditions. Electrophilic aromatic substitution reactions are employed to introduce the bromine and fluorine substituents.
1. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In a study assessing a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, certain compounds demonstrated antimicrobial activity comparable to standard antibiotics such as norfloxacin and antifungals like fluconazole. Specifically, compounds identified as p2 , p3 , p4 , and p6 showed promising results against both bacterial and fungal strains .
Compound | Antimicrobial Activity | Comparison Standard |
---|---|---|
p2 | Significant | Norfloxacin |
p3 | Moderate | Fluconazole |
p4 | Significant | Norfloxacin |
p6 | Moderate | Fluconazole |
2. Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Notably, compound p2 was highlighted as the most potent derivative, showing activity comparable to the standard chemotherapeutic agent 5-fluorouracil .
Case Study: MCF7 Cell Line
- Tested Compound : this compound
- Cell Line : MCF7 (human breast adenocarcinoma)
- Method : Sulforhodamine B (SRB) assay
- Results : Compound p2 exhibited significant cytotoxicity, indicating potential for further development as an anticancer agent.
The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to the observed antimicrobial and anticancer effects .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicated favorable docking scores for compounds p2 , p3 , p4 , and p6 , suggesting their potential efficacy in targeting specific proteins involved in cancer progression and microbial resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine, and how can reaction yields be optimized?
The compound is typically synthesized via cyclocondensation reactions involving halogenated aromatic amines and substituted thiazole precursors. For example, a thiazolamine scaffold can be formed by reacting 4-bromoaniline with 4-(4-fluorophenyl)thiazole-2-carbaldehyde under acidic conditions. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 minutes) has been shown to improve yields compared to traditional reflux methods . Catalytic systems like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) can enhance coupling efficiency in intermediate steps .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming substitution patterns on aromatic rings (e.g., distinguishing fluorine and bromine environments). Fluorine coupling constants (~8–12 Hz for para-substituted F) help validate the 4-fluorophenyl group .
- HPLC-MS : Used to assess purity (>95% recommended for biological assays) and detect byproducts from incomplete cyclization or halogen exchange .
- Elemental Analysis : Validates empirical formulas, especially given the high molecular weight (331.23 g/mol) and halogen content .
Q. What in vitro assays are suitable for initial bioactivity screening?
Thiazolamine derivatives are often screened for kinase inhibition, antimicrobial activity, or anticancer potential. Standard assays include:
- MTT Assay : Cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR) with IC50 determination .
- Antimicrobial Disk Diffusion : Zone-of-inhibition studies against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsion angles, and non-covalent interactions. For example, studies on analogous compounds reveal that bromine and fluorine substituents induce planarity in the thiazole ring, affecting π-stacking interactions . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools. Key parameters to analyze include:
- Dihedral angles between aromatic rings (e.g., 4-bromophenyl vs. thiazole plane), which influence molecular packing .
- Hydrogen-bonding networks involving the thiazolamine NH group and halogen atoms .
Q. What strategies address low aqueous solubility in pharmacokinetic studies?
Solubility challenges arise from the compound’s hydrophobic aromatic groups. Mitigation approaches include:
- Prodrug Design : Introducing ionizable groups (e.g., phosphate esters) or PEGylation .
- Co-crystallization : Using co-formers like succinic acid to enhance dissolution rates .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
Q. How should conflicting bioactivity data between structural analogs be interpreted?
Discrepancies often arise from minor structural variations. For example:
- Replacing the 4-fluorophenyl group with a 4-chlorophenyl moiety in analogs increases steric bulk, reducing kinase inhibition by ~40% .
- Substituting bromine with iodine alters electronic properties, enhancing antimicrobial activity but increasing cytotoxicity . Statistical tools like QSAR modeling (e.g., CoMFA, CoMSIA) can correlate substituent effects with activity trends .
Q. Methodological Challenges
Q. What experimental controls are essential when studying halogen-dependent reactivity?
- Blank Reactions : Exclude catalytic metal impurities (e.g., Cu, Pd) that may mediate unintended coupling .
- Isotopic Labeling : Use 19F NMR or 81Br Mössbauer spectroscopy to track halogen participation in intermediates .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability during high-temperature reactions to avoid decomposition .
Q. How can computational methods guide the optimization of synthetic pathways?
- DFT Calculations : Predict reaction energetics (e.g., activation barriers for cyclization steps) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
- Retrosynthetic Software : Tools like ChemAxon or Synthia propose alternative routes to avoid low-yield steps .
Q. Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity results for similar thiazolamines?
Variations may stem from:
- Cell Line Specificity : A compound may target EGFR-overexpressing cells (e.g., A549) but not EGFR-low lines .
- Assay Conditions : Viability results differ between 48-hour vs. 72-hour exposure due to delayed apoptosis .
- Impurity Profiles : Residual solvents (e.g., DMSO) or unreacted bromoaniline can confound results .
Q. How to reconcile discrepancies in crystallographic vs. computational bond-length predictions?
- Experimental Artifacts : Thermal motion or crystal packing forces can distort bond lengths by 0.01–0.03 Å .
- Basis Set Limitations : DFT methods (e.g., B3LYP/6-31G*) may underestimate halogen interactions .
Cross-validation using Hirshfeld surface analysis and Cambridge Structural Database (CSD) comparisons is recommended .
Properties
CAS No. |
61383-57-1 |
---|---|
Molecular Formula |
C15H10BrFN2S |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10BrFN2S/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19) |
InChI Key |
GJCNMVXIUMVYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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